
BRD7-IN-1 free base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD7-IN-1 free base is a modified derivative of BI7273, known for its role as an inhibitor of bromodomain-containing proteins 7 and 9. This compound is significant in the field of epigenetics, particularly in the study of protein degradation through proteolysis targeting chimeras (PROTACs). This compound interacts with a von Hippel-Lindau ligand via a linker to form the PROTAC VZ185, which targets bromodomain-containing proteins 7 and 9 with high specificity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BRD7-IN-1 free base involves the modification of BI7273. The process includes the interaction of the compound with a von Hippel-Lindau ligand through a linker to form the PROTAC VZ185. The reaction conditions typically involve room temperature and specific solvents to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound is primarily conducted through custom synthesis services. These services ensure the compound is produced with high purity and in quantities suitable for scientific research. The production process involves stringent quality control measures to maintain the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
BRD7-IN-1 free base undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These include halogens and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
BRD7-IN-1 free base has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of protein degradation and the role of bromodomain-containing proteins in various biological processes.
Biology: The compound is used to investigate the regulation of gene expression and chromatin remodeling.
Medicine: this compound is explored for its potential therapeutic applications in cancer treatment, particularly in targeting specific proteins involved in tumor growth and progression.
Industry: The compound is used in the development of new drugs and therapeutic agents
Mécanisme D'action
BRD7-IN-1 free base exerts its effects by binding to bromodomain-containing proteins 7 and 9. This interaction disrupts the normal function of these proteins, leading to their degradation through the proteolysis targeting chimeras mechanism. The compound specifically targets the von Hippel-Lindau pathway, which is crucial for the regulation of protein stability and degradation .
Comparaison Avec Des Composés Similaires
BRD7-IN-1 free base is unique in its high specificity and potency in targeting bromodomain-containing proteins 7 and 9. Similar compounds include:
BI7273: The parent compound from which this compound is derived.
PROTAC VZ185: The product formed when this compound interacts with a von Hippel-Lindau ligand.
Other Bromodomain Inhibitors: Compounds that target similar proteins but may differ in their specificity and potency
This compound stands out due to its ability to form a highly specific and potent PROTAC, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H26N4O3 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
4-[3,5-dimethoxy-4-(piperazin-1-ylmethyl)phenyl]-2-methyl-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C22H26N4O3/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26/h4-5,10-13,23H,6-9,14H2,1-3H3 |
Clé InChI |
NWXABBDHVJBGQH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



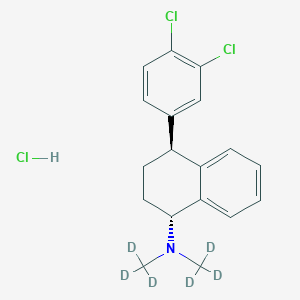
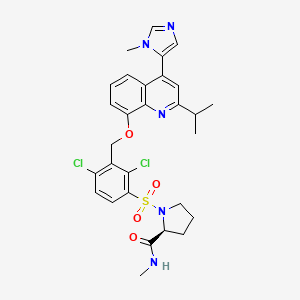
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12430693.png)

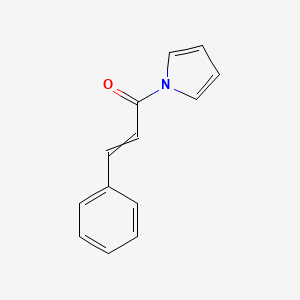
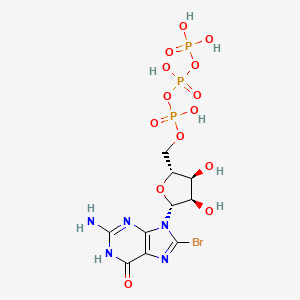
![3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B12430703.png)
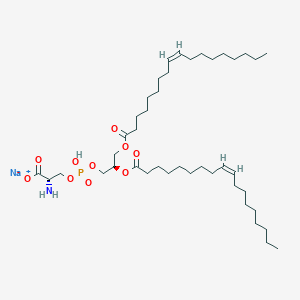
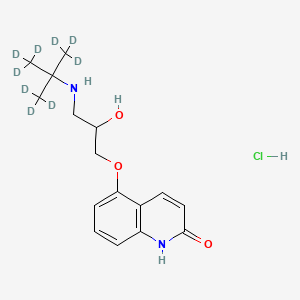
![1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one](/img/structure/B12430718.png)
![tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B12430729.png)
![[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12430730.png)
![(2R,3R,4S,5S,6R)-2-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430745.png)
